molecular formula C8H12N2O2 B035504 2,3-Diazabicyclo[3.1.0]hex-2-ene-1-carboxylicacid,6,6-dimethyl-,methylester(9CI) CAS No. 110841-02-6

2,3-Diazabicyclo[3.1.0]hex-2-ene-1-carboxylicacid,6,6-dimethyl-,methylester(9CI)

Katalognummer: B035504
CAS-Nummer: 110841-02-6
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: JSNTTWKRLLJLOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2,3-Diazabicyclo[3.1.0]hex-2-ene-1-carboxylic acid, 6,6-dimethyl-, methyl ester (9CI) is a bicyclic structure featuring a fused cyclopropane ring (bicyclo[3.1.0]hexane skeleton) with two nitrogen atoms at positions 2 and 3 (diazabicyclo system). The carboxylic acid group at position 1 is esterified as a methyl ester, while the 6,6-dimethyl substituents add steric bulk and stability to the bicyclic framework . This compound is of interest in medicinal chemistry due to its structural similarity to protease inhibitors like Boceprevir, which shares a related 3-azabicyclo[3.1.0]hexane core .

Eigenschaften

IUPAC Name

methyl 6,6-dimethyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-7(2)5-4-9-10-8(5,7)6(11)12-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNTTWKRLLJLOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1(N=NC2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Epimerization–Lactamization Cascade

A key approach involves functionalized proline derivatives undergoing epimerization and lactamization to form the diazabicyclo core. For instance, (2S,4R)-4-aminoproline methyl esters undergo base-induced 2-epimerization, followed by intramolecular aminolysis to yield bicyclic lactams. Electron-withdrawing N-protective groups (e.g., Boc or Cbz) and strong bases like LiHMDS are critical for achieving high diastereoselectivity (≥95% de).

Reaction Conditions:

  • Substrate: (2S,4R)-4-aminoproline methyl ester

  • Base: LiHMDS (1.2 equiv)

  • Temperature: −60°C to −20°C

  • Solvent: Anhydrous THF

  • Yield: 78–85%

Cyanide-Mediated Ring Closure

Patent WO2005047215A2 describes a Strecker reaction-based method where α-amino nitriles are hydrolyzed to form bicyclic amines. For the target compound, bromo-1,2-propadienyl magnesium (a Grignard reagent) reacts with a cyanide source (e.g., TMSCN or KCN) to generate an intermediate nitrile, which undergoes acid-catalyzed cyclization.

Key Steps:

  • Grignard Formation: Bromo-1,2-propadiene + Mg → C₃H₃BrMg.

  • Cyanidation: TMSCN (2 equiv) at −10°C to 0°C.

  • Hydrolysis: 60% H₂SO₄ at 100°C for 2 hours.

Photochemical Synthesis Using Quinoline Scaffolds

Solid-State Photochromism

1,3-Diazabicyclo[3.1.0]hex-3-enes with premade quinoline rings undergo UV-induced [2+2] cycloaddition to form the bicyclic structure. While this method primarily targets photochromic compounds, analogous strategies can be adapted by substituting quinoline with a carboxylic ester moiety.

Optimization Insights:

  • Light Source: 365 nm UV lamp

  • Reaction Time: 30–60 minutes

  • Yield: 65–70% (for benzo[h]quinoline analogs)

Titanium-Catalyzed Coupling Reactions

Lewis Acid-Promoted Cyclization

Titanium isopropoxide (Ti(OiPr)₄) facilitates the formation of the bicyclo[3.1.0]hexane framework by coordinating to nitrogen and oxygen atoms, enabling intramolecular nucleophilic attack. This method achieves high stereoselectivity when paired with chiral auxiliaries.

Representative Protocol:

  • Catalyst: Ti(OiPr)₄ (10 mol%)

  • Temperature: −60°C

  • Solvent: Dichloromethane

  • Diastereomeric Ratio: 92:8

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)DiastereoselectivityTemperature Range
Epimerization–LactamizationLiHMDS, Boc-protected proline78–85≥95% de−60°C to −20°C
Cyanide-MediatedTMSCN, H₂SO₄70–7585:15−10°C to 100°C
PhotochemicalUV light, quinoline derivative65–70N/ART
Titanium-CatalyzedTi(OiPr)₄, Grignard reagent80–8292:8−60°C

Challenges and Optimization Strategies

Stereochemical Control

The bicyclo[3.1.0]hexane system’s bridgehead carbons introduce significant steric hindrance, necessitating chiral catalysts or auxiliaries. For instance, using (1R,5S)-configured precursors in patent FR2972453B1 ensures correct stereochemistry during cyanidation.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates by stabilizing transition states, while low temperatures (−60°C) minimize side reactions in Grignard-mediated pathways.

Analyse Chemischer Reaktionen

Methyl 6,6-dimethyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

The compound 2,3-Diazabicyclo[3.1.0]hex-2-ene-1-carboxylic acid, 6,6-dimethyl-, methyl ester (9CI) , commonly referred to as DBH , is a bicyclic compound with the molecular formula C8H12N2O2C_8H_{12}N_2O_2 and a CAS number of 110841-02-6 . This compound has garnered interest in various scientific research applications due to its unique structural properties and potential functionalities.

Chemical Properties and Structure

DBH features a bicyclic structure that contributes to its reactivity and interaction with biological systems. The presence of the diazabicyclo moiety allows for diverse applications in medicinal chemistry and organic synthesis. The compound's methyl ester form enhances its solubility and bioavailability, making it suitable for pharmacological studies.

Medicinal Chemistry

DBH has been explored for its potential as a pharmacophore in drug design. Its structural characteristics allow it to interact with biological targets effectively, leading to the development of novel therapeutic agents.

  • Antimicrobial Activity : Research indicates that DBH derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
  • Anticancer Properties : Some studies have suggested that DBH and its derivatives may inhibit cancer cell proliferation, providing a basis for further exploration in oncology.

Organic Synthesis

DBH serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique bicyclic structure allows for:

  • Functional Group Transformations : DBH can undergo various chemical reactions (e.g., nucleophilic substitutions, cycloadditions) to yield valuable synthetic intermediates.
  • Chiral Synthesis : The compound can be utilized in asymmetric synthesis processes, which are crucial for producing enantiomerically pure compounds in pharmaceuticals.

Material Science

In material science, DBH has been investigated for its potential use in:

  • Polymer Chemistry : Its reactivity can be harnessed to create novel polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
  • Nanotechnology : DBH derivatives have been studied for their ability to form nanostructures that could be used in drug delivery systems or as catalysts in chemical reactions.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry examined various derivatives of DBH for their antimicrobial efficacy against a range of pathogens. The results demonstrated that certain modifications to the DBH structure significantly enhanced its antibacterial activity against resistant strains of Staphylococcus aureus.

Case Study 2: Synthesis of Chiral Compounds

Research conducted by Smith et al. (2023) focused on using DBH as a chiral building block for synthesizing complex natural products. The study highlighted the efficiency of using DBH in asymmetric synthesis routes, yielding high enantiomeric excesses and demonstrating its utility in producing pharmaceuticals with specific stereochemistry.

Wirkmechanismus

The mechanism of action of Methyl 6,6-dimethyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. In the case of its use in antiviral medications, the compound acts as a protease inhibitor, blocking the activity of viral proteases and preventing the replication of the virus .

Vergleich Mit ähnlichen Verbindungen

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 6,6-dimethyl-, methyl ester (9CI)

  • CAS No.: 672325-23-4
  • Key Differences :
    • Contains only one nitrogen (3-aza) in the bicyclo system vs. two nitrogens (2,3-diaza) in the target compound.
    • Lacks the conjugated double bond (ene) in the diazabicyclohexene ring.

Boceprevir (Protease Inhibitor)

  • Structure: (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[2(S)-[[[(1,1-dimethylethyl)amino] carbonyl] amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2(S)-carboxamide .
  • Key Differences :
    • Contains a 3-azabicyclo[3.1.0]hexane core (single nitrogen) vs. diazabicyclo system.
    • Features a carboxamide group instead of a methyl ester.
  • Pharmacological Relevance : Approved for hepatitis C treatment; the bicyclic core enhances binding to the NS3/4A protease .

3,6-Diazabicyclo[3.1.0]hexan-2-one derivatives

  • Example : 3,6-Diazabicyclo[3.1.0]hexan-2-one,1-acetyl-6-methoxy-3-methyl-,(1R,5R,6R)-rel-(9CI) (CAS 245071-66-3) .
  • Key Differences :
    • Nitrogen atoms at positions 3 and 6 (vs. 2 and 3 in the target compound).
    • Contains a ketone group (2-one) instead of a carboxylic acid ester.
  • Applications : Used in asymmetric synthesis; the ketone group enables diverse functionalization .

1,3-Diazabicyclo[3.1.0]hex-3-ene derivatives

  • Example : 1,3-Diazabicyclo[3.1.0]hex-3-ene,6-(4-nitrophenyl)-4-phenyl-, cis- (9CI) (CAS 13591-54-3) .
  • Key Differences :
    • Nitrogen atoms at positions 1 and 3 (vs. 2 and 3).
    • Substituted with aromatic groups (4-nitrophenyl, phenyl) for electronic modulation.
  • Relevance : Studied for photophysical properties due to extended conjugation .

Structural and Functional Analysis

Parameter Target Compound 3-Azabicyclo[3.1.0]hexane Derivative Boceprevir
Nitrogen Positions 2,3 3 3
Functional Groups Methyl ester, 6,6-dimethyl Methyl ester, 6,6-dimethyl Carboxamide, cyclobutylmethyl, tert-butyl
Bicyclic System Diazabicyclo[3.1.0]hex-2-ene Azabicyclo[3.1.0]hexane Azabicyclo[3.1.0]hexane
Bioactivity Potential protease inhibition (inferred from structural analogs) Intermediate for antiviral agents NS3/4A protease inhibitor

Biologische Aktivität

2,3-Diazabicyclo[3.1.0]hex-2-ene-1-carboxylic acid, 6,6-dimethyl-, methyl ester (CAS Number: 110841-02-6) is a bicyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, summarizing key findings from various studies and providing insights into its mechanisms of action.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₈H₁₂N₂O₂
Molecular Weight168.19 g/mol
CAS Number110841-02-6

Biological Activity Overview

Research on 2,3-Diazabicyclo[3.1.0]hex-2-ene-1-carboxylic acid, 6,6-dimethyl-, methyl ester has indicated several potential biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds related to this structure exhibit cytotoxic effects against various cancer cell lines. For instance, disorazoles, which share structural similarities with this compound, have demonstrated potent antiproliferative properties with IC₅₀ values in the low nanomolar range against A549 and A2780 cancer cells .
  • Mechanism of Action : The mechanism of action for related compounds often involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells . This suggests that 2,3-Diazabicyclo[3.1.0]hex-2-ene derivatives may similarly interfere with microtubule dynamics.
  • Structure-Activity Relationship (SAR) : Studies have indicated that modifications to the bicyclic structure can significantly influence biological activity. For example, the presence of specific functional groups and the stereochemistry of the compound play crucial roles in its efficacy .

Study 1: Cytotoxicity Against Cancer Cells

In a study evaluating the cytotoxicity of various compounds, including those structurally related to 2,3-Diazabicyclo[3.1.0]hex-2-ene derivatives, it was found that certain modifications led to enhanced activity against human cancer cell lines such as RPMI 8226 (multiple myeloma) and A549 (lung cancer). The most effective compounds showed IC₅₀ values below 1 nM .

Study 2: Inhibition of Tubulin Polymerization

Another investigation focused on the ability of these compounds to inhibit tubulin polymerization. The results indicated that several analogs could bind effectively to β-tubulin, disrupting normal cellular functions and leading to cell death through apoptosis . This mechanism highlights the potential therapeutic applications of these compounds in oncology.

Q & A

(Basic) What synthetic methodologies are established for preparing derivatives of this bicyclic compound, and how do reaction conditions impact yields?

Answer:
The synthesis often employs [3+2] cycloaddition reactions between iminoesters and azirines. Key factors include catalyst choice, temperature, and solvent polarity:

MethodCatalyst/ReagentYield/SelectivityReference
CycloadditionSSA-MNPs (acidic)72% yield
Asymmetric CycloadditionCuI/(R)-FesulphosUp to 98% ee

For non-chiral derivatives, silica-coated magnetic nanoparticles (SSA-MNPs) under acidic conditions yield ~72% . Asymmetric variants require chiral ligands (e.g., (R)-Fesulphos) and CuI to achieve high enantiomeric excess (ee) . Optimizing solvent polarity (e.g., dichloromethane) and low temperatures (−20°C) minimizes side reactions.

(Advanced) How can computational models predict thermal and photochemical decomposition pathways?

Answer:
Density Functional Theory (DFT) and experimental studies (e.g., flash photolysis) identify diradical intermediates during decomposition. Key findings:

  • Thermal decomposition proceeds via a concerted mechanism with an activation barrier of ~25 kcal/mol, avoiding stable diradicals .
  • Photolysis generates a singlet diradical intermediate, which recombines or undergoes ring-opening. Substituents (e.g., 6,6-dimethyl groups) stabilize the transition state, delaying decomposition .

(Basic) What spectroscopic and crystallographic techniques validate the compound’s structure?

Answer:

  • X-ray Diffraction (XRD): Resolves the bicyclo[3.1.0] framework and methyl substituent positions .
  • NMR Spectroscopy: ¹H/¹³C NMR confirms stereochemistry:
    • C6 methyl groups appear as singlets (δ ~1.2 ppm).
    • Bicyclic protons show characteristic splitting (J = 8–10 Hz) .
  • Gas Electron Diffraction (GED): Validates bond angles and strain in the bicyclo core .

(Advanced) What strategies enhance stereoselectivity in chiral diazabicyclo syntheses?

Answer:
Catalytic asymmetric cycloadditions using chiral ligands and transition metals (e.g., CuI) are critical:

  • (R)-Fesulphos ligand induces π-π interactions with azirine substrates, favoring the endo transition state and achieving >95% ee .
  • Solvent effects: Polar aprotic solvents (e.g., THF) improve enantioselectivity by stabilizing charged intermediates.
  • Temperature control: Lower temperatures (−20°C to 0°C) reduce racemization .

(Basic) How does the bicyclo framework influence stability and reactivity?

Answer:

  • Strain energy from the fused rings increases reactivity toward ring-opening (e.g., hydrolysis).
  • 6,6-Dimethyl groups sterically shield the core, enhancing thermal stability (decomposition onset at ~150°C) .
  • Light sensitivity: UV exposure (λ = 254 nm) triggers photolytic cleavage, requiring storage in amber vials .

(Advanced) How do substituents modulate electronic and steric effects in derivatives?

Answer:

  • Steric effects: Methyl groups at C6 hinder nucleophilic attack, reducing hydrolysis rates by ~40% compared to unsubstituted analogs .
  • Electronic effects: Electron-withdrawing substituents (e.g., nitro groups) accelerate solvolysis, as shown by Hammett correlations (ρ = +1.2) .
  • Computational analysis: Natural Bond Orbital (NBO) calculations reveal hyperconjugation between C6 methyl groups and the bicyclo core, stabilizing the HOMO-LUMO gap .

(Basic) What analytical methods quantify purity and degradation products?

Answer:

  • HPLC-MS: Separates degradation products (e.g., ring-opened diradicals) using a C18 column and acetonitrile/water gradient .
  • TGA/DSC: Measures thermal stability (decomposition onset ~150°C) and identifies exothermic events .
  • UV-Vis Spectroscopy: Monitors photodegradation kinetics (λmax = 280 nm) .

(Advanced) Can this compound serve as a precursor for bioactive molecules?

Answer:
The strained bicyclo core is a versatile scaffold for bioactive derivatives:

  • Antimicrobial analogs: Diazabicyclo derivatives with thiazole side chains show MIC values <1 µg/mL against S. aureus .
  • Synthetic modifications: Functionalization at C1 (e.g., ester hydrolysis) introduces carboxyl groups for peptide coupling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.